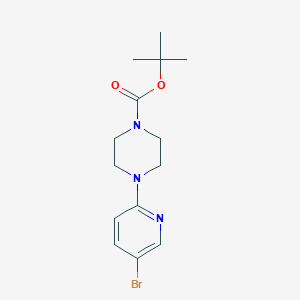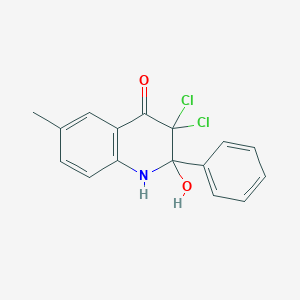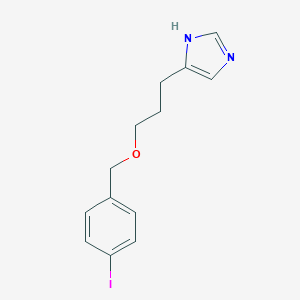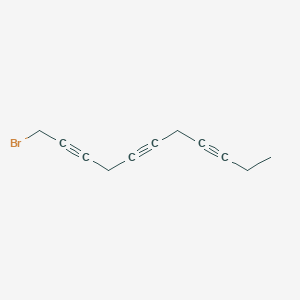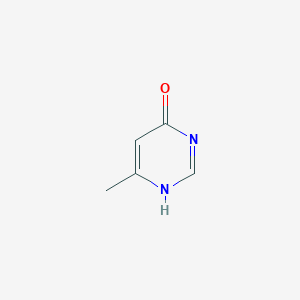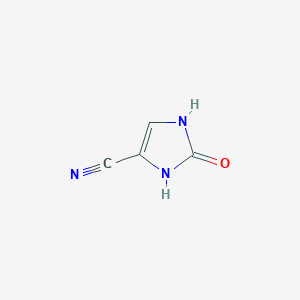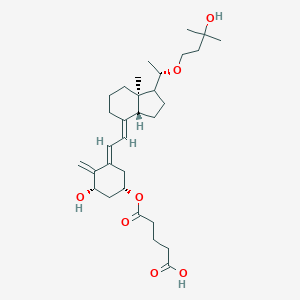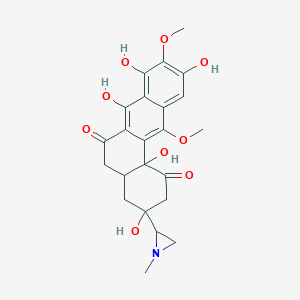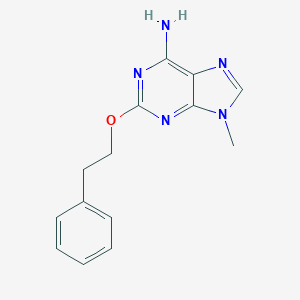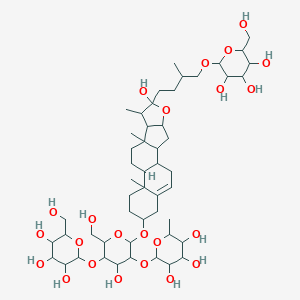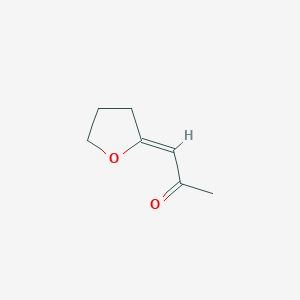
2-(Acetylmethylene)tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylmethylene)tetrahydrofuran (AMTHF) is a cyclic ketone that has been synthesized and studied for its potential applications in various scientific research fields. AMTHF has a unique molecular structure that makes it an interesting compound to investigate.
Wissenschaftliche Forschungsanwendungen
2-(Acetylmethylene)tetrahydrofuran has been studied for its potential applications in various scientific research fields such as organic synthesis, polymer chemistry, and medicinal chemistry. It has been used as a building block for the synthesis of various organic compounds and polymers. In medicinal chemistry, 2-(Acetylmethylene)tetrahydrofuran has been investigated for its potential use as an antitumor agent and as a drug delivery system.
Wirkmechanismus
The mechanism of action of 2-(Acetylmethylene)tetrahydrofuran is not fully understood. However, it is believed that 2-(Acetylmethylene)tetrahydrofuran interacts with cellular components and disrupts cellular processes. In particular, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
2-(Acetylmethylene)tetrahydrofuran has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(Acetylmethylene)tetrahydrofuran inhibits the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Acetylmethylene)tetrahydrofuran has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. For example, it has a low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 2-(Acetylmethylene)tetrahydrofuran. One potential area of investigation is its use as a drug delivery system. 2-(Acetylmethylene)tetrahydrofuran could be used as a carrier for drugs that have poor solubility in water. Additionally, more research could be done on the mechanism of action of 2-(Acetylmethylene)tetrahydrofuran and its potential use as an antitumor agent. Finally, the synthesis of new derivatives of 2-(Acetylmethylene)tetrahydrofuran could be explored to expand its potential applications in various scientific research fields.
Conclusion:
In conclusion, 2-(Acetylmethylene)tetrahydrofuran is a unique compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several future directions for research on 2-(Acetylmethylene)tetrahydrofuran. Overall, 2-(Acetylmethylene)tetrahydrofuran is an interesting compound that warrants further investigation.
Synthesemethoden
The synthesis of 2-(Acetylmethylene)tetrahydrofuran can be achieved by the reaction of acetylacetone with 1,4-butanediol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and yields 2-(Acetylmethylene)tetrahydrofuran as a colorless liquid with a boiling point of 92-94°C.
Eigenschaften
CAS-Nummer |
144175-16-6 |
|---|---|
Produktname |
2-(Acetylmethylene)tetrahydrofuran |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
(1Z)-1-(oxolan-2-ylidene)propan-2-one |
InChI |
InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h5H,2-4H2,1H3/b7-5- |
InChI-Schlüssel |
DLJFQFJKGOTYFG-ALCCZGGFSA-N |
Isomerische SMILES |
CC(=O)/C=C\1/CCCO1 |
SMILES |
CC(=O)C=C1CCCO1 |
Kanonische SMILES |
CC(=O)C=C1CCCO1 |
Synonyme |
2-Propanone, 1-(dihydro-2(3H)-furanylidene)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



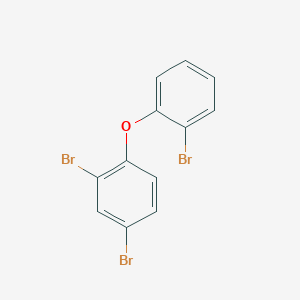
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
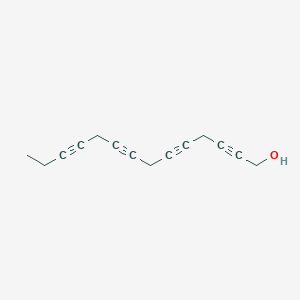
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
